2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

Descripción

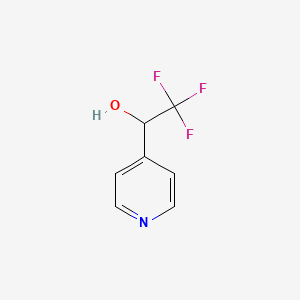

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol is a fluorinated secondary alcohol featuring a pyridin-4-yl substituent and a trifluoromethyl group. This compound is structurally characterized by a hydroxyl group attached to a carbon bearing both a pyridine ring and a CF₃ group.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCWJQZKAGODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394203-58-8 | |

| Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation via Grignard Reaction and Reduction

Step 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

The ketone intermediate is commonly synthesized by reacting 4-pyridylmagnesium bromide (a Grignard reagent) with trifluoroacetyl chloride under strictly anhydrous conditions to avoid hydrolysis of the acid chloride. The reaction is typically conducted at low temperatures to manage the exothermic nature of the process. This step yields 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one with good selectivity.

Step 2: Reduction of the Ketone to the Alcohol

The obtained trifluoromethyl ketone is then reduced to the corresponding secondary alcohol, this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), with NaBH4 preferred for milder conditions and better selectivity.

Alternative Routes

Friedel-Crafts Acylation Followed by Reduction

Some syntheses start from pyridine derivatives and trifluoroacetic anhydride or trifluoroacetyl chloride to introduce the trifluoromethyl ketone functionality via Friedel-Crafts acylation. Subsequent reduction yields the target alcohol.

Direct Nucleophilic Addition to Trifluoroacetaldehyde

Though less common, nucleophilic addition of a pyridin-4-yl nucleophile to trifluoroacetaldehyde or its equivalents can furnish the alcohol directly.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Grignard Formation | 4-bromopyridine + Mg in dry ether or THF | Anhydrous environment essential |

| Acylation | Trifluoroacetyl chloride, low temperature (0 to −15°C) | Avoid hydrolysis; control exotherm |

| Reduction | NaBH4 in methanol or ethanol, 0–25°C | Selective reduction of ketone to alcohol |

| Purification | Recrystallization or chromatography | Recrystallization preferred for scale-up |

Temperature Control: Maintaining low temperatures during acylation and reduction steps improves yield and selectivity.

Solvent Choice: Dry ethereal solvents (THF, diethyl ether) are preferred for Grignard formation; polar protic solvents (methanol, ethanol) are used for reduction.

Stoichiometry: Using slight excess of Grignard reagent ensures complete conversion of trifluoroacetyl chloride.

Research Findings and Analytical Confirmation

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is used to confirm the structure. The trifluoromethyl group typically shows a characteristic ¹³C NMR quartet around 120 ppm with large coupling constants (J ≈ 288 Hz). The alcohol proton appears as a broad singlet in ¹H NMR.

Mass Spectrometry: Molecular ion peaks confirm the molecular weight (approx. 175 g/mol for the alcohol).

X-ray Crystallography: Used for definitive structural elucidation, especially to confirm stereochemistry if applicable.

Industrial and Scale-Up Considerations

Continuous Flow Synthesis: For larger scale production, continuous flow reactors can be employed to maintain precise control over reaction parameters such as temperature, pressure, and reagent addition rates, improving reproducibility and safety.

Purification: Column chromatography is often impractical at scale; recrystallization using ethanol/water mixtures or vacuum distillation are preferred.

Safety: Handling trifluoroacetyl chloride and Grignard reagents requires strict anhydrous conditions and appropriate protective equipment due to their reactive and corrosive nature.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Grignard + Acylation + Reduction | 4-bromopyridine, Mg, trifluoroacetyl chloride | NaBH4 | Anhydrous, low temp | High yield, widely used |

| Friedel-Crafts Acylation + Reduction | Pyridine derivatives, trifluoroacetic anhydride | NaBH4 | Dry DCM, −15°C to RT | Moderate to high yield |

| Direct Nucleophilic Addition | Pyridin-4-yl nucleophile, trifluoroacetaldehyde | N/A | Mild conditions | Less common, limited data |

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce various alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The trifluoromethyl group in 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol significantly influences its pharmacological properties. It enhances the compound's binding affinity to biological targets, making it a valuable scaffold for drug development.

Potential Therapeutic Uses:

- Antimicrobial Activity: Studies indicate that this compound exhibits inhibitory effects against various bacterial strains, including E. coli and P. aeruginosa. For instance, it demonstrated up to 94.5% inhibition against E. coli at concentrations around 50 µg/mL.

- Enzyme Inhibition: Preliminary research suggests that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Biological Research

This compound is utilized in biochemical assays to study enzyme mechanisms and protein-ligand interactions. Its unique electronic properties allow for enhanced interaction with proteins and enzymes, which can lead to alterations in biological pathways.

Key Applications:

- Protein Interaction Studies: Used to investigate the binding mechanisms of various proteins and enzymes.

- Cell Culture: Serves as a non-ionic organic buffering agent in cell cultures with a pH range of 6–8.5 .

Industrial Applications

The synthesis of this compound is performed on an industrial scale for the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in the chemical industry.

Synthesis Methods:

The compound is synthesized through the reaction of 2,2,2-trifluoroacetaldehyde with piperidine under controlled conditions using reducing agents like sodium borohydride.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing pharmaceuticals. The pyridin-4-yl group can interact with various enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-ol, highlighting structural variations, physical properties, and synthesis

Key Observations:

Structural Variations and Electronic Effects: The pyridin-4-yl group in the target compound introduces a nitrogen heterocycle, which may enhance solubility in polar solvents or act as a coordination site in metal complexes. Substituents like bromophenyl (3d) or chlorophenyl (3c) increase molecular weight and may influence lipophilicity, whereas furan (3g) or oxolane (13) substituents introduce oxygen heterocycles with distinct electronic profiles .

Synthetic Efficiency: Indole-based analogs (3d, 3e) are synthesized via aqueous-phase reactions using K₂CO₃ and n-Bu₄PBr as catalysts, achieving yields >89% . The absence of harsh conditions (e.g., high temperatures) suggests broad applicability for similar trifluoroethanol derivatives.

Physical Properties :

- Melting points vary significantly with substituents: 3d (172–173°C) vs. 3e (130–131°C), likely due to differences in crystal packing from bromophenyl (higher symmetry) versus p-tolyl groups .

- The liquid state of the oxolane derivative (13) contrasts with solid indole analogs, highlighting the role of substituents in phase behavior .

Spectroscopic Consistency :

- The ¹⁹F NMR signal for the CF₃ group is consistently observed near -75 ppm across all indole derivatives (3d, 3e, 3g, 3c), indicating minimal electronic perturbation from varying aryl groups .

Actividad Biológica

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, with the chemical formula C7H6F3NO and CAS number 394203-58-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

The structural characteristics of this compound are significant for understanding its biological activity. The compound features a trifluoromethyl group attached to a pyridine ring, which influences its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3NO |

| Molecular Weight | 177.13 g/mol |

| SMILES | C1=CN=CC=C1C(C(F)(F)F)O |

| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H |

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. Although direct evidence for this compound is sparse, related compounds have demonstrated promising results:

- Cell Proliferation Inhibition : Compounds structurally similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .

The mechanisms through which these compounds exert their biological effects often involve modulation of key cellular pathways:

- EGFR Inhibition : Some pyridine derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and induced apoptosis in cancer cells .

- Matrix Metalloproteinase Inhibition : Certain compounds have also been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Study 1: Antibacterial Activity

In a comparative study of several pyridine derivatives including trifluoromethyl substitutions, it was found that those with enhanced lipophilicity exhibited better antibacterial properties. This suggests that this compound could potentially possess similar activity due to its trifluoromethyl group.

Case Study 2: Anticancer Efficacy

A recent investigation into a series of pyridine-based anticancer agents demonstrated that modifications at the pyridine ring significantly influenced their efficacy against various cancer types. The study highlighted that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency in inhibiting tumor growth in vivo .

Q & A

What are the common synthetic routes for 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-ol?

Basic

The compound can be synthesized via reduction of its ketone precursor, 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one, using reducing agents like NaBH4 or LiAlH4 under controlled conditions. For example, similar trifluoromethyl ketones are reduced in ethanol under reflux, followed by purification via recrystallization . Alternative methods may involve catalytic hydrogenation or asymmetric reduction for enantioselective synthesis (see advanced questions).

How can this compound be characterized spectroscopically?

Basic

Key techniques include:

- ¹H NMR : To identify proton environments (e.g., pyridine ring protons at δ 8.5–7.5 ppm and the hydroxyl proton).

- ¹⁹F NMR : Distinct signals for the -CF₃ group (δ ~80–90 ppm) .

- ¹³C NMR : Confirmation of the trifluoromethyl carbon (split into quartets due to J-coupling).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : To assess purity (>95%) .

What purification methods are optimal for this compound?

Basic

Recrystallization from ethanol/DMF mixtures (1:1) is effective for removing impurities, as demonstrated for structurally related alcohols . Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve polar byproducts. Purity should be verified via HPLC or GC-MS .

How can enantiomeric resolution be achieved for this chiral alcohol?

Advanced

Enantioselective synthesis may employ chiral catalysts (e.g., BINOL-derived ligands) during ketone reduction. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers. Chiral HPLC with amylose-based columns is effective for analytical separation, as seen in studies of analogous pyridinyl ethanols .

What role does this compound play in medicinal chemistry research?

Advanced

It serves as a building block for heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are explored as kinase inhibitors or antiviral agents. The trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in structure-activity relationship (SAR) studies .

How can computational methods aid in studying its reactivity?

Advanced

Density Functional Theory (DFT) can model the electronic effects of the -CF₃ group on reaction pathways (e.g., nucleophilic substitution at the hydroxyl-bearing carbon). Molecular docking studies may predict interactions with biological targets like enzymes or receptors .

What safety protocols are recommended for handling this compound?

Basic

Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatility. Waste should be neutralized and disposed via certified hazardous waste services, as outlined for pyridinyl alcohols .

How stable is this compound under acidic or basic conditions?

Advanced

The -CF₃ group confers resistance to hydrolysis, but the hydroxyl group may undergo dehydration under strong acids (e.g., H₂SO₄). Stability studies via TGA/DSC can assess thermal decomposition thresholds. Storage at 2–8°C in inert atmospheres is recommended for long-term stability .

How should researchers address conflicting data on physical properties (e.g., melting points)?

Advanced

Cross-validate using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm crystallinity. Compare results with literature values for structurally analogous compounds (e.g., 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol, mp 122–124°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.